molecular formula C7H11BrN4 B8725388 N'-(5-bromopyrimidin-2-yl)-N-methylethane-1,2-diamine

N'-(5-bromopyrimidin-2-yl)-N-methylethane-1,2-diamine

Cat. No.: B8725388
M. Wt: 231.09 g/mol
InChI Key: VACDENJMSGOBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-pyrimidin-2-yl)-N’-methyl-ethane-1,2-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-pyrimidin-2-yl)-N’-methyl-ethane-1,2-diamine typically involves multiple steps, including bromination, condensation, and substitution reactions. One common method involves the bromination of pyrimidine followed by the reaction with N-methyl-ethane-1,2-diamine under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-pyrimidin-2-yl)-N’-methyl-ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

N-(5-bromo-pyrimidin-2-yl)-N’-methyl-ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromo-pyrimidin-2-yl)-N’-methyl-ethane-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromo-pyrimidin-2-yl)-N’-methyl-ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11BrN4

Molecular Weight

231.09 g/mol

IUPAC Name

N'-(5-bromopyrimidin-2-yl)-N-methylethane-1,2-diamine

InChI

InChI=1S/C7H11BrN4/c1-9-2-3-10-7-11-4-6(8)5-12-7/h4-5,9H,2-3H2,1H3,(H,10,11,12)

InChI Key

VACDENJMSGOBGB-UHFFFAOYSA-N

Canonical SMILES

CNCCNC1=NC=C(C=N1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

An ice-cooled solution of [2-(5-bromo-pyrimidin-2-ylamino)-ethyl]-methyl-carbamic acid dimethyl-ethyl ester, D10 (2.32 g, 7.0 mol) in dichloromethane (90 ml) was treated with trifluoroacetic acid (10 ml). The reaction mixture was stirred for 2 h at room temperature, under argon then poured onto K2CO3 (excess)/ice. The aqueous layer was separated, washed with dichloromethane (3×) and the combined organics dried (MgSO4) and the solvent removed in vacuo to afford the title compound (1.00 g, 61%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[2-(5-bromo-pyrimidin-2-ylamino)-ethyl]-methyl-carbamic acid dimethyl-ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
61%

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